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Compound of Interest

Compound Name: 4-Chloro-1,2,5-thiadiazol-3-ol

Cat. No.: B3022091

The 1,2,5-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and
materials science.[1][2] Its unique electronic properties, including its role as a hydrogen bond
acceptor and a structurally constrained pharmacophore, have led to its incorporation into a
wide array of biologically active molecules.[3] Compounds featuring this moiety exhibit diverse
pharmacological activities, including antihypertensive, antimicrobial, and antiviral properties.[2]

[4]

Within this important class of compounds, 4-Chloro-1,2,5-thiadiazol-3-ol (CAS No: 88905-76-
4) stands out as a particularly versatile and valuable synthetic intermediate.[5][6] Its
bifunctional nature, possessing both a reactive hydroxyl group and a displaceable chloro
substituent, allows for orthogonal chemical modifications. This guide provides a comprehensive
overview of its fundamental properties, chemical reactivity, and strategic applications, with a
focus on its pivotal role in the synthesis of advanced pharmaceutical agents.

Part 1: Core Physicochemical and Spectroscopic
Profile

A thorough understanding of a compound's physical and chemical properties is foundational to
its successful application in research and development.

Physicochemical Data

The key physicochemical properties of 4-Chloro-1,2,5-thiadiazol-3-ol are summarized below.
These parameters are critical for reaction planning, solvent selection, and purification
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strategies.
Property Value Reference
CAS Number 88905-76-4 [5]
Molecular Formula C2HCIN20S [5]
Molecular Weight 136.56 g/mol [5]
Exact Mass 135.95000 Da [5]
Density 2.061 g/cm3 [5]
Boiling Point 185.6°C at 760 mmHg [5]
Flash Point 66.1°C [5]
Refractive Index 1.81 [5]
XLogP3 0.89710 [5]
PSA (Polar Surface Area) 74.25 A2 [5]

Structural and Tautomeric Considerations

Like many hydroxy-substituted nitrogen heterocycles, 4-Chloro-1,2,5-thiadiazol-3-ol can exist
in tautomeric forms. The equilibrium between the hydroxy (enol) form and the keto form (4-
chloro-1,2,5-thiadiazol-3(2H)-one) is a critical consideration, as it can influence reactivity and
biological interactions.[7][8] The predominant tautomer can be influenced by the solvent
environment; the enol form may be favored in non-polar solvents, while the keto form may
dominate in polar aprotic solvents.[7][8][9]

Caption: Keto-enol tautomerism of the title compound.

Predicted Spectroscopic Signhatures

While specific experimental spectra require acquisition, the expected spectroscopic features
can be predicted based on the molecular structure.
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» 'H-NMR: A single, broad signal for the hydroxyl proton (-OH) is expected. Its chemical shift
would be highly dependent on the solvent and concentration. In the keto tautomer, a signal
for the N-H proton would be observed instead.

e BBC-NMR: Two distinct signals for the carbon atoms of the thiadiazole ring are anticipated.
The carbon bearing the hydroxyl group (C-OH) would appear at a different chemical shift
than the carbon bearing the chlorine atom (C-Cl). The presence of both keto and enol forms
in solution could lead to the appearance of additional signals corresponding to the carbonyl
carbon.[7]

» IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the enol form
and a potential C=0 stretch if the keto form is present. Vibrations corresponding to C=N and
C-Cl bonds within the heterocyclic ring would also be observable.[10]

e Mass Spectrometry: The molecular ion peak [M]+ would confirm the molecular weight. High-
resolution mass spectrometry (HRMS) would be used to validate the elemental composition.
[11]

Part 2: Chemical Reactivity and Synthetic Logic

The synthetic utility of 4-Chloro-1,2,5-thiadiazol-3-ol stems from the distinct reactivity of its
two functional groups. The electron-withdrawing nature of the thiadiazole ring activates the C4
position for nucleophilic attack, making the chlorine atom a good leaving group.[6]
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Caption: Reactivity map of 4-Chloro-1,2,5-thiadiazol-3-ol.

Nucleophilic Substitution at the Chloro-Position

The chlorine atom at the C4 position is readily displaced by a variety of nucleophiles.[6] This
reaction is the cornerstone of its use as a building block for creating diverse derivatives.

» Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) displaces the chloride to form
4-alkoxy-1,2,5-thiadiazol-3-ols. This is a common strategy to introduce ether linkages.[6]

» Amination: Amines can displace the chlorine to yield 4-amino-1,2,5-thiadiazol-3-ol
derivatives. This is exemplified in the synthesis of Timolol, where a morpholine moiety is
introduced via this reaction pathway on a related precursor.[6][12]

Reactions of the Hydroxyl Group

The hydroxyl group at the C3 position offers another site for functionalization, typically through
etherification or esterification.[6]
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» Etherification: The hydroxyl group can be deprotonated with a base and reacted with alkyl
halides. A strategically vital example is the reaction with epichlorohydrin, which forms a key
epoxide intermediate for the synthesis of beta-blockers like Timolol.[13]

« Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base converts
the hydroxyl group into an ester, providing a means to introduce a wide range of

functionalities.[6]

Part 3: Application in Drug Development - The
Synthesis of (S)-Timolol

A prominent application of the 1,2,5-thiadiazole scaffold is in the synthesis of Timolol, a non-
selective beta-adrenergic blocker used to treat glaucoma and hypertension.[6][12] 4-Chloro-
1,2,5-thiadiazol-3-ol serves as a precursor to a key intermediate, 3-chloro-4-morpholino-1,2,5-
thiadiazole.[12] The synthesis highlights the strategic use of the scaffold's reactivity.
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Caption: Simplified synthetic workflow for (S)-Timolol.

This pathway demonstrates how the chloro-substituent is first displaced by morpholine,
followed by subsequent functionalization at the other ring position (which would be derived
from the hydroxyl group of the parent compound after hydrolysis) to build the final drug
molecule.[12][13]

Part 4: Experimental Methodologies
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The following protocols are representative methodologies for the synthesis and
characterization of 4-Chloro-1,2,5-thiadiazol-3-ol.

Synthesis Protocol: Cyclization of Cyanoformamide

This protocol is adapted from general methods for synthesizing 3-chloro-4-hydroxy-1,2,5-
thiadiazoles.[14]

Objective: To synthesize 4-Chloro-1,2,5-thiadiazol-3-ol via oxidative cyclization.
Materials:

e Cyanoformamide

 Sulfur monochloride (Sz2Cl2) or Sulfur dichloride (SCIz2)

* Inert solvent (e.g., Dichloromethane, Toluene)

e Hydrochloric acid (for workup)

e Sodium sulfate (for drying)

Procedure:

o Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel,
and a reflux condenser under a nitrogen atmosphere, dissolve cyanoformamide in the inert
solvent.

o Scientist's Note: An inert atmosphere is crucial to prevent side reactions with atmospheric
moisture, which can hydrolyze the sulfur chloride reactant.

o Reagent Addition: Cool the solution in an ice bath. Slowly add sulfur monochloride or sulfur
dichloride dropwise via the dropping funnel.

o Scientist's Note: The reaction is exothermic. Slow, controlled addition is essential to
manage the reaction temperature and prevent runaway reactions or the formation of
byproducts.
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» Reaction: After the addition is complete, allow the mixture to warm to room temperature and
then heat to reflux for several hours until TLC or GC-MS analysis indicates the consumption
of the starting material.

o Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by
pouring it over ice-water. If necessary, acidify with HCI.

o Extraction: Transfer the mixture to a separatory funnel and extract the product into an
organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by
column chromatography or recrystallization.

Analytical Workflow for Characterization

Objective: To confirm the identity and purity of the synthesized 4-Chloro-1,2,5-thiadiazol-3-ol.
e Purity Assessment (HPLC):

o System: Agilent 1260 Infinity Il or equivalent.

o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic
acid.

o Detection: UV detector at 254 nm.
o Analysis: The purity is determined by the peak area percentage of the main product peak.
e ldentity Confirmation (LC-MS):

o System: Couple the HPLC system to a mass spectrometer (e.g., Agilent 6120 Quadrupole
LC/MS).

o lonization: Electrospray lonization (ESI) in both positive and negative modes.
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o Analysis: Confirm the presence of the [M+H]* and/or [M-H]~ ions corresponding to the
calculated exact mass (135.95 Da).[5]

e Structural Elucidation (NMR):
o System: Bruker Avance 400 MHz spectrometer or equivalent.
o Solvent: DMSO-des or CDCls.
o Experiments: Record *H, 13C, and DEPT-135 spectra.

o Analysis: Correlate the observed chemical shifts with the predicted signals for the
proposed structure, paying close attention to the hydroxyl proton and the two distinct
aromatic carbons of the thiadiazole ring.[6]

Conclusion

4-Chloro-1,2,5-thiadiazol-3-ol is more than a simple heterocyclic compound; it is a strategic
building block with significant potential for drug discovery and development. Its well-defined
reactivity at both the chloro and hydroxyl positions allows for controlled, stepwise
functionalization. The successful application of this intermediate in the synthesis of blockbuster
drugs like Timolol underscores its importance and provides a compelling rationale for its
continued exploration in the design of novel therapeutic agents. This guide has outlined its core
properties and provided a framework for its synthesis and application, empowering researchers
to leverage this versatile scaffold in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]

e 2.1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.echemi.com/produce/pr220804412397-4-chloro-1-2-5-thiadiazol-3-ol.html
https://www.benchchem.com/product/b1278295
https://www.benchchem.com/product/b3022091?utm_src=pdf-body
https://www.benchchem.com/product/b3022091?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/352700534_125-Thiadiazole_Scaffold_A_Review_on_Recent_Progress_in_Biological_Activities
https://pubmed.ncbi.nlm.nih.gov/34161208/
https://pubmed.ncbi.nlm.nih.gov/34161208/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and
Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

4. sphinxsai.com [sphinxsai.com]
5. echemi.com [echemi.com]
6. 4-Chloro-1,2,5-thiadiazol-3-ol | 88905-76-4 | Benchchem [benchchem.com]

7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole
Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed
[pubmed.ncbi.nim.nih.gov]

8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole
Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]

9. [PDF] Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-
Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties |
Semantic Scholar [semanticscholar.org]

10. researchgate.net [researchgate.net]
11. mdpi.com [mdpi.com]
12. nbinno.com [nbinno.com]

13. US20110092507A1 - Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-
hydroxypropoxy)-1,2,5-thiadiazole - Google Patents [patents.google.com]

14. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives -
Google Patents [patents.google.com]

To cite this document: BenchChem. [Introduction: The Strategic Importance of the 1,2,5-
Thiadiazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3022091#4-chloro-1-2-5-thiadiazol-3-ol-basic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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